8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
A study by Xiao et al. (2008) focused on the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to develop potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds. The structural analysis was confirmed by various spectroscopic methods, demonstrating the compound's potential in receptor antagonist research and pesticide development (Xiao et al., 2008).
Nonlinear Optical Properties
Shettigar et al. (2009) explored the third-order nonlinear optical properties of novel styryl dyes, including compounds structurally similar to the one . The study utilized the Z-scan technique to measure nonlinear refractive indexes and absorption coefficients, highlighting the material's potential for nonlinear optical material applications (Shettigar et al., 2009).
Antitubercular Activity
Samala et al. (2014) synthesized and evaluated a series of compounds for their antitubercular activity. The study aimed to establish structure-activity relationships and mechanisms of action against Mycobacterium tuberculosis. This research illustrates the potential use of structurally related compounds in developing treatments for tuberculosis (Samala et al., 2014).
Cyclic Nucleotide Phosphodiesterase Inhibitors
A study by Raboisson et al. (2003) introduced a new class of phosphodiesterase type 4 inhibitors, showcasing the potential of pyrazolo[1,5-a]-1,3,5-triazines as bioisosteric replacements for adenine derivatives. This research underscores the compound's relevance in developing new therapeutic agents for inflammatory diseases (Raboisson et al., 2003).
Selective N-7 Methylation of Purines
Lebraud et al. (2013) discussed an efficient regiospecific method for the N-7 methylation of purines, protected at N-9, in pharmaceutical chemistry. This technique could be relevant for the synthesis and modification of compounds similar to 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, potentially affecting their biological activity and pharmacological properties (Lebraud et al., 2013).
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-14-11-15(6-2)27(24-14)20-22-18-17(19(28)23-21(29)25(18)3)26(20)12-13-7-9-16(30-4)10-8-13/h7-11H,5-6,12H2,1-4H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUNVUMKZQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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